9(R)-Hete

Vue d'ensemble

Description

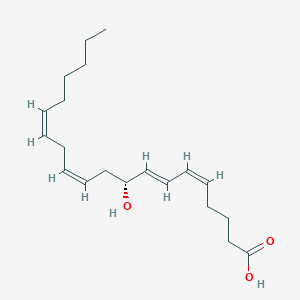

9R-HETE is a polyunsaturated fatty acid and a hydroxy fatty acid.

Activité Biologique

9(R)-Hete, or 9-hydroxyeicosatetraenoic acid, is a significant metabolite derived from arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various biological processes. This article explores the biological activity of this compound, including its biosynthesis, physiological roles, and implications in health and disease, supported by relevant case studies and research findings.

Biosynthesis of this compound

The biosynthesis of this compound occurs through the action of lipoxygenases on arachidonic acid. Specifically, it is produced via enzymatic pathways involving both R- and S-enantiomers of hydroxyeicosatetraenoic acids (HETEs), with the R-enantiomer being particularly active in biological systems. Research indicates that the production of 9-HETE can be influenced by factors such as substrate availability and enzyme activity in various organisms, including Hydra spp., where it has been implicated in regenerative processes .

Biological Functions

This compound has been shown to exhibit several biological activities:

- Cell Proliferation : Studies have demonstrated that this compound can influence cell growth and differentiation. For instance, it has been linked to the regulation of cellular processes in cancer models, where it may promote or inhibit tumor growth depending on the context .

- Inflammatory Response : As an eicosanoid, this compound plays a role in mediating inflammatory responses. It is known to modulate the activity of immune cells and can influence the production of pro-inflammatory cytokines .

- Neuroprotection : Emerging evidence suggests that this compound may have neuroprotective properties. In models of excitotoxicity, it has been shown to reduce neuronal cell death by attenuating glutamate toxicity .

Table 1: Summary of Key Research Findings on this compound

The biological effects of this compound are mediated through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in lipid metabolism, such as CYP1B1, which is relevant in cardiac health .

- Receptor Interaction : this compound may interact with specific receptors on cell membranes, influencing signaling pathways related to inflammation and cell survival .

- Regulation of Gene Expression : It can affect gene expression related to inflammatory responses and cell cycle regulation, highlighting its role as a signaling molecule .

Clinical Implications

The biological activities of this compound suggest potential clinical applications:

- Cardiovascular Health : Given its role in modulating heart function and vascular responses, targeting this compound pathways may offer new strategies for treating cardiovascular diseases .

- Neurological Disorders : Its neuroprotective effects indicate that it could be beneficial in conditions like Alzheimer's disease or stroke .

- Cancer Therapy : Understanding its dual roles in promoting or inhibiting tumor growth could lead to novel cancer therapies that exploit these pathways .

Applications De Recherche Scientifique

Biological Significance

9(R)-HETE is an enantiomer that constitutes part of the racemic mixture (±)9-HETE. It plays a crucial role in several biological processes, particularly in the modulation of gene expression through activation of nuclear receptors such as retinoid X receptor gamma (RXRγ) at concentrations as low as 300 nM . This activation can influence various downstream signaling pathways, making this compound a significant compound in cellular biology.

Inflammation and Immune Response

Research indicates that this compound is involved in the inflammatory response. It is generated during lipid peroxidation and can affect the behavior of immune cells. For instance, HETEs, including this compound, have been implicated in the regulation of eosinophilic inflammation, which is relevant in conditions such as asthma and allergic responses . The modulation of these pathways suggests that this compound could be a target for therapeutic interventions aimed at controlling inflammatory diseases.

Cancer Biology

In cancer research, this compound has been studied for its potential role in tumor growth and metastasis. Its ability to activate RXRγ may influence tumor cell proliferation and survival . Additionally, hydroxyeicosanoids like this compound have been shown to interact with various signaling pathways that regulate cell cycle progression and apoptosis, making them important candidates for cancer therapy .

Cardiovascular Health

The cardiovascular implications of this compound are also noteworthy. Studies have demonstrated that HETEs can modulate vascular tone and influence blood flow by affecting smooth muscle contraction . The vasoconstrictive properties associated with certain HETEs suggest that they may play a role in hypertension and other cardiovascular disorders.

Table 1: Summary of Research Findings on this compound

Propriétés

IUPAC Name |

(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOYYZUTNAWSA-AZFZJQGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185849 | |

| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107656-14-4 | |

| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.